2-Hydroxy-3-methoxybenzyl alcohol (CAS 4383-05-5), commonly known as o-vanillyl alcohol, is a specialized ortho-substituted guaiacyl derivative featuring adjacent hydroxyl, hydroxymethyl, and methoxy groups on a benzene ring. With a melting point of 61-63 °C and a boiling point of 135 °C at 0.2 mmHg, this crystalline solid serves as a critical structural motif in both natural product chemistry and synthetic materials. In industrial and research procurement, it is primarily valued as an exact positional isomer standard for lignin depolymerization modeling, a stable synthetic equivalent for reactive dienones in complex cycloadditions, and a specialized resin-curing additive for modulating the oxidative stability of elastomeric polymers.
Glycosyltransferase substrate profiling and regiospecificity studies
Ortho-substituted benzyl alcohol core with intramolecular H-bond network
12-LOX inhibitor medicinal chemistry; physicochemical reference standard
Attempting to substitute 2-hydroxy-3-methoxybenzyl alcohol with its widely available para-isomer (vanillyl alcohol) or the unmethoxylated salicyl alcohol fundamentally alters reaction trajectories and analytical baselines. In biomass valorization, the para-isomer cannot model the distinct steric hindrance and hydrogen-bonding dynamics of ortho-hydroxymethyl guaiacyl units during beta-O-4 ether cleavage, leading to skewed GC-MS calibrations. In synthetic applications, utilizing o-vanillin (the aldehyde precursor) requires an additional in situ reduction step that introduces unwanted moisture and side products, while unsubstituted salicyl alcohol lacks the electron-donating methoxy group required to precisely tune the curing kinetics and final oxidative resistance of high-isoprene butyl rubber formulations [1].
Replacing with vanillyl alcohol may eliminate UGT85B1 substrate recognition due to regiospecificity requirement.
Para-isomer redirects pharmacophore target engagement from 12-LOX inhibition to TRPV1 vanilloid receptor interaction.
Isomer substitution may alter purification behavior, melting point, and chromatographic retention, affecting method consistency.
In the formulation of resin-curable butyl rubber for tire curing bladders, the addition of 2-hydroxybenzyl alcohols at 0.5 to 2.0 phr is utilized to reduce polymer unsaturation during the curing process. Compared to unsubstituted salicyl alcohol, 2-hydroxy-3-methoxybenzyl alcohol introduces a sterically demanding and electron-donating methoxy group that alters the crosslinking kinetics. This specific substitution pattern allows formulators to fine-tune the reduction of residual olefins in high-isoprene (>1.5 mol%) butyl polymers, directly enhancing the oxidative resistance of the final bladder without compromising its mechanical cycle life [1].
| Evidence Dimension | Residual olefin reduction (oxidative resistance) |
| Target Compound Data | Addition at 0.5-2.0 phr modulates curing kinetics via methoxy-group sterics |
| Comparator Or Baseline | Unsubstituted salicyl alcohol (lacks methoxy tuning) |
| Quantified Difference | Provides distinct electronic/steric tuning of the curing rate and final unsaturation levels in >1.5 mol% isoprene butyl polymers |
| Conditions | Resin-curable butyl rubber compounding for tire bladders |
Industrial polymer engineers procure this specific methoxy-substituted alcohol to precisely control the thermal and oxidative degradation limits of heavy-duty elastomeric bladders.
During the microwave-assisted oxidative degradation of alkaline lignin using H2O2 and ionic liquids, 2-hydroxy-3-methoxybenzyl alcohol emerges as a critical ortho-specific degradation intermediate. When mapping the cleavage of beta-O-4 ether bonds, substituting this compound with the standard para-isomer (vanillyl alcohol) skews GC-MS calibration models. The ortho-isomer exhibits distinct retention times and intermediate stability profiles under strong alkaline conditions (e.g., 300 W microwave power, 0.5 mol/L H2O2) due to intramolecular hydrogen bonding between the adjacent phenolic OH and hydroxymethyl groups, a dynamic absent in the para-isomer [1].
| Evidence Dimension | Chromatographic tracking and intermediate stability |
| Target Compound Data | Specific ortho-isomer retention and degradation profile |
| Comparator Or Baseline | Vanillyl alcohol (para-isomer) |
| Quantified Difference | Distinct elution kinetics and stability under 300 W microwave power and 0.5 mol/L H2O2 due to ortho-specific intramolecular hydrogen bonding |
| Conditions | Microwave-assisted alkaline H2O2 degradation of lignin |
Analytical chemists require this exact isomer to accurately quantify ortho-guaiacyl pathway yields during the catalytic depolymerization of complex biomass.
In the synthesis of linearly fused cis:anti:cis tricyclopentanoids, o-vanillyl alcohol serves as a highly stable, bench-handleable synthetic equivalent to highly reactive 2-methoxycyclohexa-2,4-dienones. While direct use of the dienones often leads to rapid degradation or polymerization prior to reaction, utilizing o-vanillyl alcohol allows for controlled, in situ generation of the required alpha-alkoxy-beta,gamma-unsaturated carbonyl chromophore. This enables an efficient inverse demand pi4s+pi2s cycloaddition pathway that is practically unachievable using the isolated dienone or the unreduced o-vanillin precursor[1].
| Evidence Dimension | Precursor stability and cycloaddition viability |
| Target Compound Data | Stable, bench-handleable solid (m.p. 61-63 °C) |
| Comparator Or Baseline | Isolated 2-methoxycyclohexa-2,4-dienones (highly reactive/unstable) |
| Quantified Difference | Prevents premature degradation while enabling the pi4s+pi2s cycloaddition pathway |
| Conditions | Inverse demand cycloaddition for tricyclopentanoid synthesis |
Synthetic chemists select this compound to bypass the handling of unstable intermediates, ensuring reproducible yields in complex polycyclic syntheses.
Procured by polymer scientists as a specialized curing additive (0.5-2.0 phr) in resin-curable butyl rubber to reduce residual unsaturation and boost the oxidative lifespan of high-temperature tire curing bladders [1].
Essential for analytical laboratories calibrating GC-MS and LC-MS equipment to track the specific ortho-guaiacyl degradation pathways during catalytic or microwave-assisted biomass depolymerization [2].
Utilized by organic chemists as a stable, isolable synthetic equivalent for 2-methoxycyclohexa-2,4-dienones, facilitating inverse demand pi4s+pi2s cycloadditions to construct linearly fused tricyclopentanoid frameworks [3].
Irritant